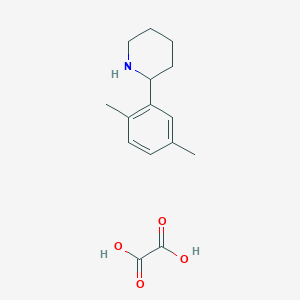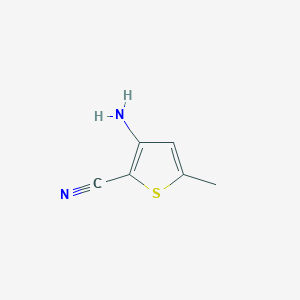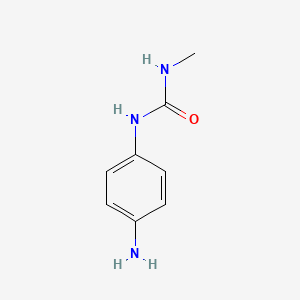
Oxalate de 2-(2,5-diméthylphényl)pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,5-Dimethylphenyl)piperidine oxalate" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, structure, and properties, which can provide insights into the analysis of related compounds. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common structural motif in many pharmaceuticals and organic compounds .
Synthesis Analysis
The synthesis of piperidine derivatives often involves reactions with secondary amines. For instance, 2,5-dimethyl-3,4-dinitrothiophen reacts with piperidine to yield a dipiperidino derivative . Another example is the synthesis of a piperidinium salt through the condensation of 4-chlorobenzaldehyde with cyanothioacetamide and dimedone in the presence of piperidine . Additionally, a novel cyclic dipeptide was synthesized using a stepwise construction of the piperazine-2,5-dione ring from simple precursors, indicating the versatility of piperidine derivatives in synthetic chemistry .
Molecular Structure Analysis
X-ray diffraction analysis has been used to determine the structure of various piperidine derivatives. For example, the crystal structure of a dipiperidino derivative of 2,5-dimethyl-3,4-dinitrothiophen revealed a puckered dihydrothiophen ring with significant steric hindrance . Similarly, the structure of a piperidinium salt was characterized, showing a chair conformation of the six-membered piperazinedium ring .
Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions. The reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines like piperidine is an example of the reactivity of these compounds . Additionally, the synthesis of cyclic dipeptides through reactions involving haloacetyl chlorides and benzylamine demonstrates the potential for piperidine derivatives to undergo ring closure and other transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be quite diverse. For instance, the magnetic properties of a piperazine-1,4-dium tetrachloridocuprate(II) compound were studied, revealing moderate antiferromagnetic interactions . NMR studies have provided insights into the conformation and electronic environment of piperidine derivatives, such as the chair conformation with equatorial orientation of substituents and the deshielding of protons due to interactions with chlorine atoms . The nonlinear optical properties of piperidine derivatives have also been investigated, highlighting their potential applications in optical communications .
Applications De Recherche Scientifique
Conception de médicaments et produits pharmaceutiques
Les pipéridines font partie des fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle essentiel dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .
Applications anticancéreuses
Les dérivés de la pipéridine sont utilisés de différentes manières comme agents anticancéreux . Ils présentent des effets antiprolifératifs et antimétastatiques sur divers types de cancers, in vitro et in vivo .
Applications antivirales
Les dérivés de la pipéridine ont également des propriétés antivirales potentielles . Ils sont étudiés pour leur efficacité contre diverses maladies virales .
Applications antipaludiques
Les propriétés antipaludiques des dérivés de la pipéridine sont également étudiées . Ils pourraient potentiellement être utilisés dans le traitement du paludisme .
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine sont utilisés comme agents antimicrobiens et antifongiques . Ils ont montré une efficacité contre diverses infections microbiennes et fongiques .
Applications antihypertensives
Les dérivés de la pipéridine sont utilisés comme agents antihypertenseurs . Ils peuvent potentiellement aider à gérer l'hypertension artérielle .
Applications analgésiques et anti-inflammatoires
Les dérivés de la pipéridine ont des propriétés analgésiques et anti-inflammatoires . Ils peuvent potentiellement être utilisés dans la gestion de la douleur et pour réduire l'inflammation .
Applications antipsychotiques
Les dérivés de la pipéridine sont utilisés comme agents antipsychotiques . Ils peuvent potentiellement aider à gérer diverses affections psychiatriques .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-(2,5-Dimethylphenyl)piperidine oxalate”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)piperidine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.C2H2O4/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13;3-1(4)2(5)6/h6-7,9,13-14H,3-5,8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIUNBCCFYOFRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCCN2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1283825.png)






![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)





